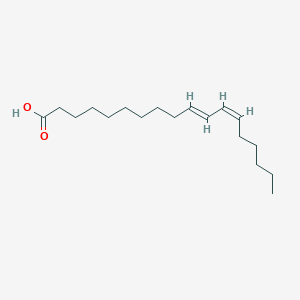

(10E,12Z)-octadeca-10,12-dienoic acid

概要

説明

(10E,12Z)-オクタデカジエン酸は、トランス-10,シス-12共役リノール酸としても知られており、多価不飽和オメガ-6脂肪酸です。これは、それぞれトランスおよびシス配置で、10番目と12番目の炭素原子に位置する2つの二重結合の存在を特徴としています。 この化合物は、反芻動物の肉や乳製品に自然に存在し、その潜在的な健康上の利点と産業用途について研究されてきました .

準備方法

合成ルートと反応条件

(10E,12Z)-オクタデカジエン酸は、リノール酸の異性化によって合成することができます。 一般的な方法の1つは、プロピオニバクテリウム・アクネス由来のポリエン脂肪酸異性化酵素の使用で、リノール酸の異性化を触媒して(10E,12Z)-オクタデカジエン酸を生成します . この反応は通常、穏やかな条件下で起こり、酵素は生体触媒として作用します。

工業生産方法

(10E,12Z)-オクタデカジエン酸の工業生産には、しばしば微生物発酵プロセスが関与します。 たとえば、遺伝子組み換えされた大腸菌または酵母株を使用して、ポリエン脂肪酸異性化酵素を発現させることができ、化合物の大量生産を可能にします . 発酵プロセスには、抽出と精製の手順が続き、目的の生成物が分離されます。

化学反応の分析

反応の種類

(10E,12Z)-オクタデカジエン酸は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、ヒドロペルオキシドおよびその他の酸化生成物の形成につながる可能性があります。

還元: 二重結合は、飽和脂肪酸を形成するように還元できます。

置換: この化合物は、官能基が別の基に置き換えられる置換反応に関与できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: パラジウムまたはニッケル触媒を使用した接触水素化がよく使用されます。

置換: ハロゲン化反応は、塩素または臭素などのハロゲンを使用して実行できます。

形成される主要な生成物

酸化: ヒドロペルオキシドおよびアルデヒド。

還元: ステアリン酸(飽和脂肪酸)。

置換: (10E,12Z)-オクタデカジエン酸のハロゲン化誘導体。

科学研究アプリケーション

(10E,12Z)-オクタデカジエン酸は、広範囲の科学研究アプリケーションを持っています。

科学的研究の応用

Nutritional and Health Benefits

Weight Management and Body Composition:

Research indicates that trans-10,cis-12 CLA may influence body composition by reducing fat mass and increasing lean body mass. Studies have shown mixed results regarding its efficacy in weight loss and fat reduction, suggesting that the effects may vary based on the specific isomer used and the dosage administered .

Metabolic Effects:

(10E,12Z)-octadeca-10,12-dienoic acid has been linked to improved insulin sensitivity and altered lipid metabolism. It activates peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in fatty acid oxidation and glucose metabolism . This activation can lead to beneficial changes in lipid profiles, potentially lowering triglycerides and increasing HDL cholesterol levels.

Immune Function:

CLA has been suggested to modulate immune function, with some studies indicating anti-inflammatory properties. This may be particularly relevant in conditions characterized by chronic inflammation .

Cosmetic Applications

Due to its potential anti-inflammatory and skin-beneficial properties, this compound is being explored in cosmetic formulations. Its ability to improve skin elasticity and reduce the appearance of cellulite makes it a candidate for inclusion in skin care products aimed at improving skin texture and health .

Pharmaceutical Research

Cancer Research:

There is ongoing research into the anticancer properties of CLA. Some studies suggest that trans-10,cis-12 CLA may inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. This has led to investigations into its potential as an adjunct therapy in cancer treatment .

Antimicrobial Activity:

The compound has demonstrated antimicrobial properties against certain pathogens, making it a subject of interest for developing new antimicrobial agents or preservatives in food and cosmetic products .

Food Industry Applications

As a food additive, this compound is utilized for its health benefits and potential to enhance the nutritional profile of food products. It can be found in dietary supplements aimed at weight management or metabolic health. Its presence in functional foods is also being explored due to its possible health-promoting effects .

Research Case Studies

作用機序

(10E,12Z)-オクタデカジエン酸は、主にペルオキシソーム増殖剤活性化受容体(PPAR)、特にPPARアルファの活性化を通じてその効果を発揮します。 この活性化は、脂質代謝に関与する遺伝子の調節につながり、脂肪酸の酸化増加とトリグリセリド貯蔵の減少をもたらします . この化合物はまた、脂肪細胞の分化を阻害し、その潜在的な抗肥満効果に貢献しています .

類似の化合物との比較

類似の化合物

(9Z,11E)-オクタデカジエン酸: 9番目と11番目の位置に二重結合を持つ、共役リノール酸の別の異性体。

リノール酸: 9番目と12番目の位置に2つのシス二重結合を持つ、多価不飽和オメガ-6脂肪酸。

アルファ-リノレン酸: 9番目、12番目、および15番目の位置に3つのシス二重結合を持つ、オメガ-3脂肪酸。

独自性

(10E,12Z)-オクタデカジエン酸は、その特定のトランスおよびシス二重結合配置により独特であり、他の異性体や脂肪酸と比較して異なる生物学的活性を付与します。 PPARアルファを活性化し、脂肪細胞の分化を阻害する能力は、他の類似の化合物とは異なります .

類似化合物との比較

Similar Compounds

(9Z,11E)-octadecadienoic acid: Another isomer of conjugated linoleic acid with double bonds at the 9th and 11th positions.

Linoleic acid: A polyunsaturated omega-6 fatty acid with two cis double bonds at the 9th and 12th positions.

Alpha-linolenic acid: An omega-3 fatty acid with three cis double bonds at the 9th, 12th, and 15th positions.

Uniqueness

(10E,12Z)-octadecadienoic acid is unique due to its specific trans and cis double bond configuration, which imparts distinct biological activities compared to other isomers and fatty acids. Its ability to activate PPAR alpha and inhibit adipocyte differentiation sets it apart from other similar compounds .

生物活性

(10E,12Z)-octadeca-10,12-dienoic acid, commonly known as conjugated linoleic acid (CLA), is a polyunsaturated fatty acid with significant biological activity. This compound is primarily found in meat and dairy products and is recognized for its diverse health benefits, including anti-cancer properties, modulation of lipid metabolism, and potential anti-inflammatory effects. This article explores the biological activities of this compound based on various studies and findings.

- Molecular Formula : C18H32O2

- Molecular Weight : 280.45 g/mol

- CAS Number : 2420-56-6

1. Anti-Cancer Properties

Research has demonstrated that this compound exhibits potential anti-cancer effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer models.

- Case Study : A study highlighted the ability of CLA to inhibit tumor growth in Lewis lung carcinoma-bearing mice. The administration of CLA resulted in a significant reduction in tumor size compared to control groups .

2. Lipid Metabolism Modulation

This compound has been reported to influence lipid metabolism positively by reducing lipid accumulation in adipocytes.

- Mechanism : The compound appears to reduce the uptake of lipids by adipocytes, which can be beneficial for weight management and metabolic health .

3. Anti-Inflammatory Effects

CLA has been associated with anti-inflammatory properties that may contribute to its protective effects against chronic diseases.

- Research Insight : Studies indicate that CLA can modulate inflammatory pathways, potentially reducing the risk of inflammatory diseases such as atherosclerosis .

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of Lipogenesis : CLA interferes with enzymes involved in fat storage and synthesis.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells.

- Modulation of Immune Response : By influencing cytokine production and immune cell activity, CLA can alter inflammatory responses.

Table: Summary of Research on this compound

特性

IUPAC Name |

(10E,12Z)-octadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-9H,2-5,10-17H2,1H3,(H,19,20)/b7-6-,9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJZMAHZJGSBKD-NMMTYZSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040628 | |

| Record name | trans-10,cis-12-Conjugated linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | (10E,12Z)-Octadecadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2420-56-6 | |

| Record name | trans-10-cis-12-Octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10,12-Octadecadienoic acid, (10E,12Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10E,12Z)-octadecadienoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-10,cis-12-Conjugated linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,12-Octadecadienoic acid, (10E,12Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10,12-OCTADECADIENOIC ACID, (10E,12Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N151ZM4M27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (10E,12Z)-Octadecadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。